6-Hydroxyoctadec-9-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
184177-63-7 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
6-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-14-17(19)15-12-13-16-18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21) |
InChI Key |
GEVHGIZEZJHNGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCC(CCCCC(=O)O)O |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Isomeric Considerations of 6 Hydroxyoctadec 9 Enoic Acid
IUPAC and Systematic Nomenclatures of Hydroxyoctadecenoic Acids
The nomenclature of hydroxylated fatty acids is governed by the International Union of Pure and Applied Chemistry (IUPAC) rules, which provide a systematic method for naming complex organic molecules. For a hydroxyoctadecenoic acid, the name is derived from the parent saturated fatty acid, octadecanoic acid.
According to IUPAC standards, the carboxyl group (-COOH) is assigned the highest priority and its carbon is designated as position 1. libretexts.org The locations of other functional groups, such as the hydroxyl (-OH) group and the double bond, are indicated by numerical locants. The suffix "-oic acid" replaces the final "-e" of the parent alkane name. libretexts.org When a hydroxyl group is present, it is named as a "hydroxy" substituent. libretexts.org
For 6-Hydroxyoctadec-9-enoic acid, the systematic IUPAC name indicates:
Octadec- : An 18-carbon backbone.
-9-enoic acid : A carboxylic acid with a double bond between carbon 9 and carbon 10.
6-Hydroxy- : A hydroxyl group attached to carbon 6.
The full IUPAC name must also specify the stereochemistry of the double bond (E or Z) and the chiral center (R or S), which will be discussed in subsequent sections. For example, a specific isomer would be named (6R, 9Z)-6-hydroxyoctadec-9-enoic acid.
Table 1: Nomenclature of Selected Hydroxy Fatty Acids
| Common Name | Systematic IUPAC Name | Parent Fatty Acid |
|---|---|---|
| Ricinoleic acid | (9Z,12R)-12-Hydroxyoctadec-9-enoic acid plantfadb.orgnih.gov | Oleic acid nih.gov |
| Isoricinoleic acid | (Z)-9-Hydroxyoctadec-12-enoic acid nih.gov | - |
| 2-Hydroxyoleic acid | (Z)-2-Hydroxyoctadec-9-enoic acid pharmacompass.com | Oleic acid pharmacompass.com |
| 2-Hydroxystearic acid | 2-Hydroxyoctadecanoic acid nih.gov | Stearic acid nih.gov |
Positional and Geometric Isomerism in this compound
Isomerism is a key feature of hydroxyoctadecenoic acids, leading to a wide variety of structures with the same molecular formula (C18H34O3).
Positional Isomerism: This type of isomerism arises from the different possible locations of the hydroxyl group and the double bond along the 18-carbon chain. While the subject compound has the hydroxyl group at C-6 and the double bond at C-9, numerous other positional isomers exist. For instance, ricinoleic acid has the hydroxyl group at C-12 and the double bond at C-9. plantfadb.orgnih.gov Another example is 9-hydroxyoctadec-12-enoic acid. nih.gov The position of these functional groups significantly influences the molecule's chemical and physical properties.
Geometric Isomerism: The double bond at the C-9 position introduces geometric isomerism. This results in two possible configurations:
cis isomer (Z configuration): The carbon chains on either side of the double bond are on the same side. This is the most common configuration for naturally occurring unsaturated fatty acids. libretexts.org
trans isomer (E configuration): The carbon chains are on opposite sides of the double bond.
Chirality and Stereochemical Aspects of Hydroxylated Fatty Acids
The presence of a hydroxyl group on a carbon atom that is also bonded to three other different groups creates a chiral center. In this compound, the carbon at position 6 is a chiral center because it is attached to a hydrogen atom, a hydroxyl group, a C5H11 alkyl chain (C1-C5), and a -CH2-CH2-CH=CH-(CH2)7-COOH chain (C7-C18).
This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers. nih.govnih.gov These are designated using the Cahn-Ingold-Prelog priority rules as:
(R)-6-Hydroxyoctadec-9-enoic acid
(S)-6-Hydroxyoctadec-9-enoic acid
The stereochemistry of the hydroxyl group is a critical determinant of the biological activity of hydroxylated fatty acids. nih.gov For example, the different stereoisomers of 9-hydroxyoctadecadienoic acid (9-HODE), another hydroxylated fatty acid, exhibit distinct biological effects. wikipedia.org The determination of the absolute configuration (R or S) is crucial for understanding the molecule's function in biological systems and requires specialized analytical techniques. nih.gov
Combining geometric and stereochemical isomerism, four distinct stereoisomers of this compound are possible:
(6R, 9Z)-6-hydroxyoctadec-9-enoic acid
(6S, 9Z)-6-hydroxyoctadec-9-enoic acid
(6R, 9E)-6-hydroxyoctadec-9-enoic acid
(6S, 9E)-6-hydroxyoctadec-9-enoic acid
Structural Relationship to Other Hydroxyoctadecenoic Acid Isomers and Analogs
This compound is one of many isomers within the hydroxyoctadecenoic acid family. Its structure can be compared to other well-known isomers to highlight the subtle yet significant differences that arise from the varied placement of the hydroxyl group and the double bond.
Ricinoleic Acid ((9Z,12R)-12-Hydroxyoctadec-9-enoic acid): This is perhaps the most famous hydroxyoctadecenoic acid, being the primary component of castor oil. aocs.org Like the Z-isomer of our subject compound, it has a cis double bond at C-9. However, its hydroxyl group is at C-12. plantfadb.orgnih.gov
Isoricinoleic Acid ((Z)-9-Hydroxyoctadec-12-enoic acid): This is a positional isomer of both ricinoleic acid and this compound. Here, the positions of the double bond and the hydroxyl group are swapped compared to ricinoleic acid, with the hydroxyl group at C-9 and the double bond at C-12. nih.gov
2-Hydroxyoleic Acid ((Z)-2-Hydroxyoctadec-9-enoic acid): In this isomer, the hydroxyl group is located at the alpha-carbon (C-2), adjacent to the carboxylic acid. pharmacompass.com This positioning significantly alters its chemical properties compared to isomers where the hydroxyl group is further down the carbon chain.
These relationships underscore the structural diversity achievable from a single molecular formula. The specific arrangement of functional groups in each isomer is key to its unique physical properties and biological role.
Table 2: Structural Comparison of Hydroxyoctadecenoic Acid Isomers
| Compound Name | Molecular Formula | Position of Hydroxyl Group | Position of Double Bond | Stereochemistry (if known) |
|---|---|---|---|---|
| This compound | C18H34O3 | 6 | 9 | (Z/E), (R/S) |
| Ricinoleic Acid plantfadb.orgnih.gov | C18H34O3 | 12 | 9 | (9Z, 12R) |
| Isoricinoleic Acid nih.gov | C18H34O3 | 9 | 12 | (12Z) |
| 2-Hydroxyoleic Acid pharmacompass.com | C18H34O3 | 2 | 9 | (9Z) |
| 9-Hydroxyoctadecadienoic Acid (9-HODE) wikipedia.org | C18H32O3 | 9 | 10, 12 | (9S/R), (10E, 12Z/E) |
Natural Occurrence and Biological Distribution of Hydroxyoctadecenoic Acids: Research Methodologies and Findings
Identification in Plant Seed Oils and Oleaginous Biomass Sources
A number of hydroxyoctadecenoic acid isomers have been identified in various plant seed oils. Ricinoleic acid, or (9Z,12R)-12-hydroxyoctadec-9-enoic acid, is famously the primary component of castor oil, derived from the seeds of Ricinus communis, where it can constitute about 90% of the fatty acid content. mimedb.orgthegoodscentscompany.comfatplants.net This particular isomer is a significant industrial raw material.
Beyond castor oil, other plant species have been found to contain different HODE isomers. For instance, a new isomer of ricinoleic acid, 9-hydroxy-cis-11-octadecenoic acid, was discovered as a minor component (1.5%) in the seed oil of Plantago major. researchgate.net Another previously unknown isomer, 8-hydroxyoctadeca-cis-11,14-dienoic acid, was identified as a minor fatty acid in the seed oil of Mirabilis jalapa. researchgate.net The seed oil of Sesbania aculeata has also been reported to contain (Z)-12-Hydroxyoctadec-9-enoic acid. researchgate.net
The following table summarizes the occurrence of various hydroxyoctadecenoic acid isomers in different plant seed oils.
| Plant Species | Hydroxyoctadecenoic Acid Isomer | Common Name | Percentage in Oil |
| Ricinus communis | (9Z,12R)-12-hydroxyoctadec-9-enoic acid | Ricinoleic acid | ~90% mimedb.orgthegoodscentscompany.comfatplants.net |
| Plantago major | 9-hydroxy-cis-11-octadecenoic acid | - | 1.5% researchgate.net |
| Mirabilis jalapa | 8-hydroxyoctadeca-cis-11,14-dienoic acid | - | Minor component researchgate.net |
| Sesbania aculeata | (Z)-12-Hydroxyoctadec-9-enoic acid | - | Present researchgate.net |
| Pinus radiata | 18-Hydroxyoctadec-9-enoic acid | - | Present nih.gov |
Microbial Production and Biotransformation Processes (e.g., Lactobacillus plantarum, Pseudomonas spp.)
Microorganisms play a crucial role in the production of hydroxy fatty acids through the biotransformation of unsaturated fatty acids. Several bacterial species have been shown to convert oleic acid into 10-hydroxystearic acid. nih.gov While the specific conversion to 6-Hydroxyoctadec-9-enoic acid is less commonly reported, the enzymatic machinery for fatty acid hydroxylation is present in various microbes.
For instance, certain aerobic and anaerobic bacteria isolated from human stool and adipocere can produce 10-hydroxystearic acid from oleic acid. nih.gov Some of these bacteria are also capable of further oxidizing the hydroxyl group to form 10-oxostearic acid. nih.gov This indicates the presence of microbial enzymes that catalyze the hydration of the double bond in oleic acid.
Research has demonstrated that various microorganisms, including species of Pseudomonas, Bacillus, and Lactobacillus, possess the capability to hydrate (B1144303) oleic acid to 10-hydroxystearic acid. This bioconversion is a key step in understanding how hydroxy fatty acids are formed in microbial environments.
| Microorganism Type | Substrate | Product |
| Aerobic and Anaerobic Bacteria | Oleic Acid | 10-Hydroxystearic Acid, 10-Oxostearic Acid nih.gov |
Detection in Diverse Biological Systems (e.g., Animal Tissues, Marine Organisms)
Hydroxyoctadecenoic acids are not limited to plants and microbes; they are also detected in various animal tissues and have been reported in marine organisms. In humans, (9Z)-12-hydroxyoctadec-9-enoic acid has been detected and quantified in feces and saliva. mimedb.org The presence of these compounds in human biological samples suggests their involvement in metabolic or signaling pathways.
The compound 5,8,12-Trihydroxy-9-octadecenoic acid, a polyhydroxy fatty acid, has been identified and is associated with fatty acid metabolism and lipid metabolism pathways in biological systems. hmdb.ca While not a monohydroxyoctadecenoic acid, its existence points to the complex enzymatic modifications that fatty acids can undergo in animal tissues.
Further research is needed to fully elucidate the distribution and physiological roles of different HODE isomers in a wider range of animal and marine species.
Advanced Extraction and Isolation Methodologies for Hydroxy Fatty Acids in Natural Matrices
The accurate identification and quantification of hydroxy fatty acids from complex natural sources require sophisticated extraction and analytical techniques. The general workflow involves extraction from the biological matrix, purification, and subsequent analysis.
Extraction:
Solvent Extraction: A common initial step involves extracting lipids from the source material using organic solvents. For large-scale extractions from plant material, n-Hexane is often employed, sometimes in conjunction with sonication to improve efficiency. nih.gov
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to enhance the extraction process, as has been applied to Angelica roots. thegoodscentscompany.com
Purification:
Column Chromatography: After extraction, the crude extract is often subjected to column chromatography to separate different classes of lipids. Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute the compounds. nih.gov
Thin-Layer Chromatography (TLC): TLC is another valuable tool for the separation and preliminary identification of hydroxy fatty acids. nih.gov
Analysis and Identification:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying fatty acids. Derivatization of the hydroxyl groups, for instance through silylation, is often necessary to improve the volatility and stability of the compounds for GC analysis. researchgate.net The mass spectra of the derivatized compounds provide structural information.
High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification of extracts and can be coupled with mass spectrometry (LC-MS) for sensitive detection and identification. nih.govbldpharm.com
Spectroscopic Methods: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of newly isolated hydroxy fatty acids, providing information about functional groups and the arrangement of atoms within the molecule. researchgate.net
These advanced methodologies are essential for the continued discovery and characterization of novel hydroxyoctadecenoic acids and for understanding their distribution and function in the natural world.
Metabolic Fates and Intracellular Processing of 6 Hydroxyoctadec 9 Enoic Acid
Acyl-CoA Formation and Activation Mechanisms
Before 6-hydroxyoctadec-9-enoic acid can be metabolized, it must first be "activated." This activation process involves the conversion of the fatty acid into its thioester derivative with coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases (ACS) or ligases. mdpi.comutah.edu This is an ATP-dependent reaction that occurs on the outer mitochondrial membrane or the endoplasmic reticulum and results in the formation of 6-hydroxyoctadecenoyl-CoA. utah.edu The hydrolysis of pyrophosphate, a byproduct of this reaction, drives the activation to completion. utah.edu Different isoforms of acyl-CoA synthetases exhibit specificity for fatty acids of varying chain lengths. utah.edu This initial activation step is crucial as it primes the fatty acid for subsequent metabolic pathways. mdpi.comutah.edu
Table 1: Key Enzymes in Acyl-CoA Formation
| Enzyme Name | Function | Cellular Location |
| Acyl-CoA Synthetase (ACS) | Catalyzes the formation of fatty acyl-CoA from a fatty acid, ATP, and CoA. mdpi.comutah.edu | Outer mitochondrial membrane, Endoplasmic reticulum utah.edu |
Transport Systems and Cellular Uptake of Hydroxy Fatty Acids (e.g., FATP1, OCAT2)
The entry of hydroxy fatty acids like this compound into the cell is a regulated process mediated by specific transport proteins. Due to their negative charge, free fatty acids cannot freely diffuse across biological membranes. wikipedia.org Their uptake is facilitated by a family of proteins known as fatty acid transport proteins (FATPs), among others. aocs.orgnih.gov
Fatty Acid Transport Protein 1 (FATP1): FATP1, also known as solute carrier family 27 member 1 (SLC27A1), is an integral membrane protein that functions as both a transporter and an acyl-CoA synthetase. nih.gov It has a preference for long and very-long-chain fatty acids. nih.govfrontiersin.org FATP1 is found at the plasma membrane and in intracellular compartments like the mitochondria and peroxisomes. nih.govnih.gov Its role is to facilitate the transport of fatty acids across the cell membrane and their subsequent activation to acyl-CoAs, thereby trapping them within the cell for metabolic processing. nih.gov Studies have shown that FATP1 is involved in regulating fat deposition in skeletal muscle. frontiersin.org
Organic Cation/Carnitine Transporter 2 (OCTN2): While primarily known as a carnitine transporter, OCTN2 (also known as SLC22A5) plays a role in the transport of fatty acids. It has been implicated in facilitating fatty acid oxidation. nih.gov By transporting carnitine, which is essential for the shuttle of long-chain fatty acids into the mitochondria for beta-oxidation, OCTN2 indirectly supports the metabolism of fatty acids. aocs.orgnih.gov
Table 2: Key Transport Proteins for Fatty Acid Uptake
| Transporter | Full Name | Function | Cellular Location |
| FATP1 | Fatty Acid Transport Protein 1 | Facilitates fatty acid uptake and has acyl-CoA synthetase activity. nih.gov | Plasma membrane, Mitochondria, Peroxisomes nih.govnih.gov |
| OCTN2 | Organic Cation/Carnitine Transporter 2 | Transports carnitine, essential for fatty acid transport into mitochondria. nih.gov | Plasma membrane |
Enzymatic Transformations and Biotransformation Cascade Reactions (e.g., Beta-oxidation, Esterification)
Once inside the cell and activated to its CoA derivative, 6-hydroxyoctadecenoyl-CoA can undergo several enzymatic transformations.
Beta-oxidation: The primary catabolic pathway for fatty acids is beta-oxidation, which occurs within the mitochondria and peroxisomes. wikipedia.orgaocs.org This process involves a cyclical series of four reactions that systematically shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. mdpi.comwikipedia.orgaocs.org The acetyl-CoA can then enter the citric acid cycle for energy production. wikipedia.org For unsaturated fatty acids like this compound, additional enzymes are required to handle the double bond. nih.gov The presence of a hydroxyl group may also necessitate specific enzymatic steps. The general steps of beta-oxidation are catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and thiolase. aocs.org
Esterification: Hydroxy fatty acids can be incorporated into various complex lipids through esterification. imrpress.com This process involves the formation of an ester bond between the carboxyl group of the fatty acid and a hydroxyl group of another molecule, such as glycerol (B35011) (to form triglycerides) or another fatty acid (to form estolides). gerli.commdpi.com For instance, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids formed by the esterification of a fatty acid to the hydroxyl group of a hydroxy fatty acid. nih.gov These molecules have been recognized for their anti-diabetic and anti-inflammatory properties. nih.gov The synthesis of estolides can be achieved through the polymerization of hydroxy fatty acids. mdpi.com
Table 3: Key Enzymatic Transformations of Hydroxy Fatty Acids
| Process | Description | Key Enzymes | Cellular Location |
| Beta-oxidation | Catabolic process that breaks down fatty acyl-CoAs to produce acetyl-CoA, NADH, and FADH2. wikipedia.orgaocs.org | Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, Hydroxyacyl-CoA dehydrogenase, Thiolase aocs.org | Mitochondria, Peroxisomes wikipedia.org |
| Esterification | Formation of an ester bond with other molecules to form complex lipids like triglycerides and estolides. imrpress.comgerli.commdpi.com | Acyltransferases nih.gov | Endoplasmic Reticulum |
Metabolomic Profiling of Hydroxy Fatty Acid Derivatives in Biological Samples
Metabolomic analysis plays a crucial role in identifying and quantifying hydroxy fatty acid derivatives in various biological samples, providing insights into their metabolic pathways and biological functions. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. nih.govnih.gov
To enhance detection, especially for low-abundance species, derivatization is often employed. For example, hydroxy fatty acids can be derivatized to their pentafluoropropyl esters for sensitive analysis by GC-MS. nih.gov Another approach involves using reagents like N-[4-(aminomethyl)phenyl]pyridinium (AMPP) to improve ionization efficiency for LC-MS analysis of fatty acid esters of hydroxy fatty acids (FAHFAs). nih.gov
Studies have identified various hydroxy fatty acid derivatives in biological matrices. For example, palmitic acid esters of hydroxy stearic acid (PAHSAs) are major FAHFAs found in human and mouse tissues. mdpi.com The analysis of such derivatives in different physiological and pathological states can help elucidate the roles of hydroxy fatty acids in health and disease. nih.gov For instance, altered levels of specific FAHFAs have been associated with conditions like type 2 diabetes and inflammation. nih.gov
Table 4: Analytical Techniques for Hydroxy Fatty Acid Profiling
| Technique | Abbreviation | Description | Derivatization Example |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds and identifies them based on their mass-to-charge ratio. nih.gov | Pentafluoropropyl (PFP) derivatization nih.gov |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates compounds in a liquid phase before mass analysis. nih.gov | N-[4-(aminomethyl)phenyl]pyridinium (AMPP) amidation nih.gov |
Chemical Synthesis and Derivatization Strategies for 6 Hydroxyoctadec 9 Enoic Acid Analogs
Chemoenzymatic Synthetic Routes for Hydroxy Fatty Acids
Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical reactions to afford efficient and sustainable routes to hydroxy fatty acids. These methods often utilize lipases, hydratases, or cytochrome P450 monooxygenases to introduce hydroxyl groups into fatty acid backbones with high precision.
One common strategy involves the use of fatty acid hydratases, which catalyze the addition of water across a double bond in an unsaturated fatty acid. For instance, oleate (B1233923) hydratases can be employed to convert oleic acid, a structural isomer of the precursor to 6-hydroxyoctadec-9-enoic acid, into 10-hydroxystearic acid. This enzymatic step provides a regio- and stereospecific hydroxylation that is challenging to achieve through traditional chemical methods. The resulting hydroxy fatty acid can then be subjected to further chemical modifications.
Lipases are another class of enzymes widely used in chemoenzymatic synthesis. They can catalyze the hydrolysis of triglycerides to release free fatty acids, which can then be hydroxylated by other enzymes. Subsequently, lipases can be used in non-aqueous media to catalyze esterification or transesterification reactions, leading to the formation of various esters or estolides (oligomeric fatty acids). For example, lipase-catalyzed synthesis of estolides has been demonstrated using various hydroxy fatty acids, including the unsaturated ricinoleic acid (12-hydroxyoctadec-9-enoic acid). researchgate.net
A powerful chemoenzymatic cascade can be designed to produce diacids from oleic acid, which could be adapted for precursors of this compound. Such a cascade might involve enzymatic hydration of the double bond, followed by oxidation to a keto-acid, and subsequent Baeyer-Villiger oxidation and hydrolysis to yield diacids of varying chain lengths. nih.gov
Table 1: Examples of Chemoenzymatic Reactions for Hydroxy Fatty Acid Synthesis
| Enzyme Class | Substrate Example | Product Example | Key Transformation |
| Oleate Hydratase | Oleic Acid | 10-Hydroxystearic acid | Regio- and stereospecific hydration of a double bond |
| Lipase (B570770) | Hydroxy fatty acids | Estolides/Macrolactones | Intermolecular esterification/lactonization |
| Cytochrome P450 | Oleic Acid | ω- or (ω-1)-hydroxyoleic acid | Terminal or sub-terminal hydroxylation |
Regioselective and Stereoselective Synthetic Methodologies
Achieving high regioselectivity and stereoselectivity is a primary challenge in the synthesis of specific hydroxy fatty acid isomers like this compound. Biocatalysis offers significant advantages over purely chemical methods in this regard.
Regioselectivity:
Cytochrome P450 (CYP) enzymes are particularly adept at catalyzing the regioselective hydroxylation of fatty acids. researchgate.net Different CYP families exhibit distinct regioselectivities. For instance, enzymes from the CYP4A family are known to primarily catalyze the ω-hydroxylation of fatty acids, while CYP2E1 has been shown to be the main enzyme responsible for the (ω-1)-hydroxylation of oleic acid. nih.gov By selecting or engineering the appropriate P450 enzyme, it is possible to direct the hydroxylation to a specific carbon atom on the fatty acid chain. For example, P450s from the CYP152 family have been used for the stereoselective α-hydroxylation of medium-chain fatty acids. rsc.orgrsc.org
Unspecific peroxygenases (UPOs) represent another class of enzymes capable of regioselective hydroxylation. These enzymes can hydroxylate saturated fatty acids at C4 and C5 positions, leading to the formation of γ- and δ-lactones upon cyclization. nih.govacs.org While not directly targeting the C6 position, this demonstrates the potential of peroxygenases for in-chain hydroxylation.
Stereoselectivity:
Many enzymatic reactions are inherently stereoselective. For instance, fatty acid hydratases catalyze the hydration of double bonds to produce chiral hydroxy fatty acids with high enantiomeric excess. Similarly, P450-catalyzed hydroxylations can also proceed with high stereoselectivity, often yielding a single enantiomer of the hydroxy fatty acid. The stereochemistry of the product is determined by the active site geometry of the specific enzyme used.
Chemical methods for asymmetric synthesis have also been developed. An organocatalytic approach can be used to synthesize chiral terminal epoxides, which can then be opened with appropriate nucleophiles to yield chiral secondary alcohols, the core structure of hydroxy fatty acids. This methodology has been successfully applied to the synthesis of various regioisomers of hydroxypalmitic and hydroxystearic acids.
Macrolactonization and Cyclic Derivatives of Hydroxyoctadecenoic Acids
The presence of both a hydroxyl and a carboxyl group in hydroxyoctadecenoic acids makes them ideal precursors for the synthesis of macrolactones, which are large cyclic esters. These macrocycles are of significant interest due to their presence in a variety of biologically active natural products.
Lipase-catalyzed intramolecular esterification is a common method for macrolactonization. researchgate.net The choice of lipase and reaction conditions, such as solvent and temperature, can significantly influence the yield of the macrolactone versus intermolecular oligomers (estolides). The formation of monolactones is favored under high dilution conditions to minimize intermolecular reactions.
Chemical methods for macrolactonization often involve the activation of the carboxylic acid group to facilitate cyclization. Classical methods include the Yamaguchi, Shiina, and Corey-Nicolaou macrolactonizations, which utilize specific reagents to promote the intramolecular esterification. More recent developments include palladium-catalyzed macrolactonization of ω-alkenoic acids via C-H oxidation. acs.org This method offers a novel approach to forming macrocycles from unsaturated fatty acids, which could be applicable to derivatives of this compound.
The synthesis of smaller lactones, such as γ- and δ-lactones, can be achieved from hydroxy fatty acids where the hydroxyl group is at the C4 or C5 position, respectively. nih.govacs.org These lactones are valuable as flavor and fragrance compounds.
Synthesis of Functionalized Derivatives (e.g., Amino-functionalized, Keto-functionalized)
The synthesis of functionalized derivatives of this compound is essential for probing its biological activity and developing analogs with improved properties. This can involve modification of the carboxyl or hydroxyl groups, or introduction of new functional groups along the alkyl chain.
Amino-functionalized Derivatives:
Amino fatty acids can be synthesized through various routes. One approach involves the olefination of a protected amino aldehyde, followed by further chain elongation and functional group manipulations. For example, (S)-α-amino oleic acid has been synthesized from a protected glutamic acid derivative. nih.gov Another strategy involves the bioconjugation of a fatty acid with an amino acid, such as L-cysteine, using carbodiimide-mediated coupling to form an amide linkage. mdpi.com Lipases can also be used to chemoselectively catalyze the synthesis of amido derivatives. acs.org
Keto-functionalized Derivatives:
Keto fatty acids can be prepared by the oxidation of the corresponding hydroxy fatty acids. A variety of oxidizing agents can be employed for this transformation. Alternatively, keto-functionality can be introduced into a fatty acid chain through other synthetic routes. For instance, polyketoesters have been synthesized from oleic acid by first converting it to an enone derivative, followed by a thiol-Michael addition to introduce a ketone-containing hydroxyester, which is then enzymatically polymerized. rsc.orgrsc.org The synthesis of α-keto acids from α-hydroxy acids can be achieved through chemoselective oxidation catalyzed by nitroxyl (B88944) radicals like AZADO. organic-chemistry.org Furthermore, epoxyketooctadecenoic acid (EKODE) isomers, which contain both epoxide and ketone functionalities, can be synthesized from linoleic acid. nih.gov
Table 2: Synthetic Strategies for Functionalized Oleic Acid Derivatives
| Functional Group | Synthetic Approach | Key Reagents/Catalysts |
| Amino | Olefination of protected amino aldehyde | Phosphonate anion, Wittig reagent |
| Amino (Amide) | Carbodiimide-mediated coupling | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) |
| Keto | Oxidation of hydroxy fatty acid | Various oxidizing agents |
| Keto | Thiol-Michael addition to enone | DBU, DBN |
| Keto (α-keto) | Chemoselective oxidation of α-hydroxy acid | AZADO |
Development of Isotopic Analogs for Mechanistic Elucidation
Isotopically labeled analogs of this compound are invaluable tools for studying its metabolic fate, mechanism of action, and role in biological systems. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) are commonly incorporated into the molecule.
The synthesis of isotopically labeled fatty acids can be achieved through various chemical and enzymatic methods. For instance, uniformly ¹³C-labeled oleic acid is commercially available and can be used as a starting material for the synthesis of labeled this compound. isotope.com This labeled oleic acid has been used in vivo to trace the assembly and disposition of triglycerides, cholesteryl esters, and phospholipids. nih.gov
Specific positions in the fatty acid can also be labeled. For example, ¹⁷O and ¹⁸O isotopic labeling of the carboxylic acid group of oleic acid has been achieved, providing a means to study the binding of the fatty acid to nanoparticles and the structure of metal soaps using ¹⁷O NMR. acs.org
Enzymatic methods can also be employed for the stereoselective introduction of isotopes. For example, ketoreductases can be used for the asymmetric reduction of a ketone precursor with a deuterated or tritiated hydride source to produce a chiral labeled alcohol.
Radioisotopes such as fluorine-18 (B77423) (¹⁸F) can also be incorporated to create PET (Positron Emission Tomography) imaging agents. An ¹⁸F-labeled oleic acid analog has been synthesized to study fatty acid uptake and metabolism in vivo. nih.govresearchgate.net These techniques allow for the non-invasive visualization and quantification of the biodistribution and metabolic activity of the fatty acid analog. The mechanistic details of P450-catalyzed hydroxylation reactions have also been investigated using isotopically labeled substrates, which can reveal information about the nature of the reactive intermediates. nih.gov
Advanced Spectroscopic and Chromatographic Techniques for Characterization of 6 Hydroxyoctadec 9 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like 6-Hydroxyoctadec-9-enoic acid. aocs.org Both ¹H-NMR and ¹³C-NMR provide atom-specific information, allowing for the precise mapping of the molecule's structure.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a hydroxy fatty acid, specific protons yield characteristic signals. The proton attached to the hydroxyl-bearing carbon (H-6) is expected to appear as a multiplet in the region of 3.5-4.0 ppm. aocs.org The chemical shift of this proton is highly dependent on its position along the fatty acid chain. aocs.org The olefinic protons (H-9 and H-10) of the cis-double bond typically resonate in the 5.3-5.5 ppm range. nih.gov Other key signals include the alpha-methylene protons (H-2) adjacent to the carbonyl group at approximately 2.3 ppm and the terminal methyl group (H-18) at around 0.9 ppm. aocs.orgnih.gov Two-dimensional NMR techniques, such as COSY and HMBC, can establish connectivity between protons and carbons, confirming the placement of the hydroxyl group at C-6 and the double bond at C-9. nih.govbas.bg
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information. The carbon atom attached to the hydroxyl group (C-6) would produce a signal in the range of 65-75 ppm. careerendeavour.com The olefinic carbons (C-9 and C-10) are typically found between 120-135 ppm. oregonstate.edu The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-180 ppm. careerendeavour.com The remaining methylene (B1212753) carbons in the aliphatic chain produce a cluster of signals between 20-40 ppm. oregonstate.edu
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted values are based on general data for hydroxy fatty acids and related structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1 (COOH) | ~12.0 (broad s) | ~179 |
| C-2 | ~2.3 (t) | ~34 |
| C-3 | ~1.6 (m) | ~25 |
| C-6 (CH-OH) | ~3.6 (m) | ~72 |
| C-8 | ~2.1 (m) | ~32 |
| C-9 (=CH) | ~5.4 (m) | ~129 |
| C-10 (=CH) | ~5.4 (m) | ~130 |
| C-11 | ~2.0 (m) | ~27 |
| C-18 (CH₃) | ~0.9 (t) | ~14 |
| (CH₂)n | 1.2-1.5 (m) | 22-32 |
Mass Spectrometry (MS) Applications in Identifying Hydroxy Fatty Acid Isomers (GC-MS, LC-MS/MS, FAB-MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and deduce the structure of fatty acids by analyzing their fragmentation patterns. The identification of hydroxy fatty acid isomers is a significant challenge due to their structural similarity. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound must first be derivatized to increase its volatility, commonly as a methyl ester (FAME) and a trimethylsilyl (B98337) (TMS) ether. nih.govresearchgate.net Under electron impact (EI) ionization, the derivatized molecule fragments in a predictable manner. The key fragmentation occurs via cleavage on either side of the carbon bearing the TMS-ether group. This allows for the precise localization of the original hydroxyl group along the alkyl chain. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing hydroxy fatty acids without derivatization. nih.gov After separation by liquid chromatography, the molecule is ionized, typically using electrospray ionization (ESI), and the precursor ion (e.g., [M-H]⁻) is selected and fragmented. nih.gov The resulting product ions are diagnostic for the isomer's structure. The position of the hydroxyl group and the double bond influences the fragmentation pathways, allowing for differentiation between isomers. acs.orgcore.ac.uk This technique is particularly useful for the analysis of complex biological samples. acs.orgnih.govnih.gov
Fast Atom Bombardment-Mass Spectrometry (FAB-MS): FAB-MS is another soft ionization technique that can be used to analyze non-volatile compounds like hydroxy fatty acids. nih.govnih.gov In negative ion mode, the [M-H]⁻ ion is readily formed. Subsequent fragmentation can provide structural information, although it is often less detailed compared to modern LC-MS/MS methods. nih.govnih.gov
Table 2: Illustrative Mass Spectrometry Fragmentation for Derivatized this compound (Based on general fragmentation rules for TMS-derivatized hydroxy fatty acid methyl esters)
| Derivatization Method | Ionization | Key Fragment Ions (m/z) | Structural Information Gained |
| Methylation & Silylation (as TMS ether) | GC-EI-MS | Ions from cleavage alpha to the C-6 O-TMS group. | Confirms the position of the hydroxyl group at C-6. |
| None (direct analysis) | LC-ESI-MS/MS | Characteristic product ions from [M-H]⁻ fragmentation. | Differentiates isomers based on hydroxyl and double bond positions. acs.orgcore.ac.uk |
| None (direct analysis) | FAB-MS | [M-H]⁻ precursor ion and some fragment ions. | Provides molecular weight and basic structural data. nih.govnih.gov |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. thermofisher.com For this compound, FTIR can quickly confirm the presence of the hydroxyl, carboxylic acid, and alkene groups.
The key vibrational bands include:
O-H Stretch: A broad, strong absorption band between 3600-2800 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. mdpi.com A sharper peak around 3400-3300 cm⁻¹ corresponding to the secondary alcohol's O-H group would also be expected.
C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the sp³ hybridized C-H bonds of the alkyl chain, while a weaker peak just above 3000 cm⁻¹ indicates the sp² C-H bonds of the alkene.
C=O Stretch: A very strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid dimer. mdpi.comresearchgate.net
C=C Stretch: A medium to weak absorption around 1650 cm⁻¹ corresponds to the carbon-carbon double bond. researchgate.net
C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region signifies the C-O stretching of the secondary alcohol. mdpi.com
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch (H-bonded) | 3600–2800 | Broad, Strong |
| Alcohol | O-H stretch | 3400–3300 | Medium |
| Alkene | =C-H stretch | ~3010 | Medium |
| Alkane | C-H stretch | 2960–2850 | Strong |
| Carboxylic Acid | C=O stretch | ~1710 | Strong |
| Alkene | C=C stretch | ~1650 | Weak |
| Alcohol/Acid | C-O stretch | 1150–1050 | Strong |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Isomer Resolution
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and resolving it from its positional and geometric isomers. nih.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of hydroxy fatty acids. mdpi.com Using a nonpolar stationary phase (like C18) and a polar mobile phase, separation is achieved based on differences in polarity. acs.org Isomers with different hydroxyl group positions will have slightly different polarities and, therefore, different retention times, enabling their separation. acs.orgacs.org HPLC is also a primary tool for assessing the purity of a synthesized or isolated sample.
Gas Chromatography (GC): High-resolution capillary GC is highly effective for separating fatty acid isomers, but requires prior derivatization to their more volatile esters (e.g., methyl esters). umich.edudavidcwhite.org The hydroxyl group is also typically derivatized (e.g., to a TMS ether) to prevent peak tailing and improve chromatographic performance. umich.edu Different isomers often exhibit distinct retention times on polar capillary columns, allowing for their separation and quantification. nih.gov
Chemical Degradation and Derivatization Methods for Structural Confirmation
While modern spectroscopic methods are powerful, classical chemical methods can provide definitive structural proof, especially when authentic standards are unavailable.
Derivatization: As mentioned, derivatization is a critical step for many analytical techniques. The formation of specific derivatives not only improves chromatographic behavior and mass spectrometric fragmentation but also serves as a chemical confirmation of the functional groups present. nih.govresearchgate.net For example, reacting the compound with diazomethane (B1218177) to form the methyl ester specifically confirms the carboxylic acid moiety, while reaction with a silylating agent confirms the presence of the hydroxyl group.
Chemical Degradation: Oxidative cleavage of the double bond is a classic method for determining its location. umich.edu Reacting this compound with ozone (ozonolysis) followed by a reductive or oxidative workup would cleave the molecule at the C-9/C-10 double bond. This would yield two smaller, more easily identifiable molecules: 6-hydroxy-nonanoic acid and nonanedioic acid. Identifying these degradation products unequivocally confirms the position of the double bond at C-9. jumedicine.com
Biological Activities and Mechanistic Studies of 6 Hydroxyoctadec 9 Enoic Acid in Cellular and Biochemical Systems
Modulation of Endogenous Lipid Metabolism and Signaling Pathways
The influence of hydroxy fatty acids, including derivatives of oleic acid, on lipid metabolism is a significant area of research. These compounds can act as signaling molecules, affecting various metabolic pathways. For instance, certain octadecanoids, a class of lipid mediators derived from 18-carbon fatty acids, have been shown to modulate lipid metabolism. nih.gov While direct studies on 6-hydroxyoctadec-9-enoic acid are limited in this specific context, research on related hydroxy fatty acids provides valuable insights.
For example, 9-hydroxyoctadecadienoic acid (9-HODE), derived from linoleic acid, has been found to increase the expression of genes involved in lipid uptake and production, such as CD36 and Fatty Acid Synthase (FASN), in HepG2 cells. nih.gov Similarly, 9-HODE and 9-hydroxyoctadecatrienoic acid (9-HOTrE) were shown to increase triglyceride concentrations in these cells. nih.gov These findings suggest that hydroxy fatty acids can significantly perturb lipid homeostasis. The mechanisms often involve the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism. nih.govnih.gov
Omega-6 fatty acids, the precursors to many of these signaling molecules, are known to influence lipoprotein metabolism by affecting LDL and HDL cholesterol levels. brandeis.edu Furthermore, the metabolism of omega-3, omega-6, and omega-9 fatty acids gives rise to bioactive lipid mediators that regulate pro- and anti-inflammatory processes, highlighting the intricate connection between lipid metabolism and cellular signaling. longdom.org The actions of these fatty acids can influence β-oxidation, fatty acid synthesis, and the transcription of genes encoding for key transcription factors like PPAR and Sterol-Response Element Binding Protein (SREBP). longdom.org
Table 1: Effects of Related Hydroxy Fatty Acids on Lipid Metabolism
| Compound | Cell Line | Observed Effects | Potential Mechanism |
| 9-HODE | HepG2 | Increased expression of CD36, FASN, PPARγ; Increased triglyceride concentration | Perturbation of fatty acid uptake and synthesis gene expression |
| 9-HOTrE | HepG2 | Increased triglyceride and pyruvate (B1213749) concentrations; Increased FASN expression | Weak inhibition of mitochondrial fatty acid metabolism, increased glutamine use |
Enzyme Inhibition and Receptor Antagonism Research (e.g., LTB4 receptor antagonism)
Research has demonstrated that certain essential fatty acids and their derivatives can act as antagonists for the leukotriene B4 (LTB4) receptor. nih.gov LTB4 is a potent inflammatory mediator, and its receptor is a key target for anti-inflammatory therapies. A study evaluating a series of fatty acids found that those with 18-22 carbon atoms and two or more unsaturated bonds were effective inhibitors of LTB4 binding to its receptor. nih.gov
Notably, ricinelaidic acid, the trans-isomer of ricinoleic acid (12-hydroxyoctadec-9-enoic acid), was identified as a potent inhibitor of [3H]LTB4 binding with a Ki value of 2 µM. nih.gov It also inhibited LTB4-mediated chemotaxis and calcium fluxes in human neutrophils without exhibiting agonist activity. nih.gov This suggests that specific structural features of hydroxy fatty acids are crucial for their interaction with the LTB4 receptor. While direct data on this compound is not available, the findings on its isomer, ricinoleic acid (in its trans form), point towards a potential for this class of compounds to act as LTB4 receptor antagonists. nih.gov
In a different context, (9Z)-octadec-9-enoic acid has been shown to exhibit anti-protein tyrosine phosphatase 1B (PTP1B) activity. researchgate.net PTP1B is a negative regulator in the insulin (B600854) and leptin signaling pathways, making it a target for diabetes and obesity research. researchgate.net The study revealed that this fatty acid inhibited PTP1B in a dose-dependent manner. researchgate.net
Investigation of Anti-inflammatory Mechanisms in in vitro Models
The anti-inflammatory properties of various fatty acid derivatives have been explored in in vitro models, often using lipopolysaccharide (LPS)-stimulated macrophages. LPS is a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.
Studies on compounds structurally related to this compound have revealed several anti-inflammatory mechanisms. For example, 8-oxo-9-octadecenoic acid (OOA), isolated from Undaria peterseniana, was found to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells. nih.gov This inhibition was associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov
Furthermore, OOA was shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway by reducing the phosphorylation of IκB-α and the p50 subunit of NF-κB. nih.gov The NF-κB pathway is a central regulator of the expression of many pro-inflammatory genes. OOA also inhibited the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are components of the mitogen-activated protein kinase (MAPK) signaling pathway, another crucial pathway in the inflammatory response. nih.gov
These findings indicate that hydroxy and oxo fatty acids can exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade.
Table 2: Anti-inflammatory Mechanisms of a Related Oxo Fatty Acid
| Compound | Cell Model | Key Findings |
| 8-oxo-9-octadecenoic acid (OOA) | LPS-stimulated RAW 264.7 macrophages | - Inhibited NO production- Suppressed iNOS and COX-2 expression- Reduced phosphorylation of IκB-α and p50 (NF-κB pathway)- Inhibited phosphorylation of JNK and ERK (MAPK pathway) |
Structure-Activity Relationship Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For hydroxy fatty acids and their derivatives, specific structural features are often essential for their observed effects.
In a study on the antiproliferative activity of 9-hydroxystearic acid (9-HSA) and its derivatives, it was found that the presence of a group at position 9 capable of forming hydrogen bonds is important for its biological activity. nih.gov The study synthesized and tested various derivatives and found that the enantiomers of methyl 9-hydroxystearate and methyl 9-aminostearate displayed antiproliferative effects, highlighting the significance of the hydroxyl or amino group at this position. nih.gov
Another study investigating the synergistic cytotoxic effects of hydroxycinnamic acid derivatives (HCADs) with carnosic acid in acute myeloid leukemia cells identified critical structural elements for their activity. nih.gov These included a para-hydroxyl group on the phenolic ring, a carbon-carbon double bond, and a methyl-esterified carboxyl group. nih.gov Although this study focused on a different class of compounds, it underscores the principle that specific structural motifs are determinants of biological function.
While direct SAR studies on this compound are not extensively reported, the research on related compounds suggests that the position and stereochemistry of the hydroxyl group, the presence and configuration of the double bond, and modifications to the carboxylic acid group are likely to be critical for its biological activities.
Research into Antiproliferative and Antimicrobial Properties (mechanistic focus)
Certain fatty acids and their derivatives have been investigated for their potential to inhibit the growth of cancer cells and microorganisms.
Antiproliferative Research: 9-Hydroxystearic acid (9-HSA) has been identified as an endogenous lipid with antiproliferative effects against cancer cells. nih.gov A detailed investigation into the effects of methyl (R)-9-hydroxystearate on HT29 human colon cancer cells revealed that its antiproliferative action is mediated through the modulation of gene expression, specifically involving the CDKN1A and MYCBP genes. nih.gov CDKN1A is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest, while MYCBP is a protein that binds to the MYC proto-oncogene, a key regulator of cell proliferation.
Antimicrobial Research: 9-Octadecenoic acid has demonstrated antibacterial properties. researchgate.net Studies have shown its inhibitory activity against various bacterial strains, including Salmonella sp., Staphylococcus aureus, and Escherichia coli in vitro. researchgate.net The proposed mechanism for the antibacterial action of fatty acids often involves the disruption of the bacterial cell membrane and interference with metabolic processes, ultimately leading to the inhibition of proliferation or cell death. researchgate.net
Future Research Directions and Translational Perspectives for 6 Hydroxyoctadec 9 Enoic Acid
Elucidation of Novel Biological Roles and Signaling Cascades
The biological functions of 6-Hydroxyoctadec-9-enoic acid remain largely uncharacterized, presenting a significant research gap. While other related hydroxy fatty acids are known to possess anti-inflammatory and antibiotic properties, it is crucial to determine the specific activities of the 6-hydroxy isomer. nih.gov Future investigations should focus on its potential role as a signaling molecule, exploring its interaction with cell surface and nuclear receptors. A primary area of inquiry would be its effect on inflammatory pathways, such as the modulation of cytokine production and immune cell response. Research should aim to identify specific intracellular signaling cascades activated or inhibited by this compound, clarifying its mechanism of action at a molecular level.
Exploration of Undiscovered Natural Sources and Microbial Biotransformations
The natural occurrence of this compound is not as well-documented as other isomers, such as ricinoleic acid (12-hydroxyoctadec-9-enoic acid), which is abundant in castor oil. thegoodscentscompany.com A systematic screening of diverse plant, fungal, and marine organisms is a promising avenue for discovering novel natural sources.
Concurrently, microbial biotransformation presents a powerful alternative for its synthesis. Many microorganisms possess enzymes capable of hydroxylating fatty acids with high specificity. nih.gov Future work should focus on identifying and characterizing microbial enzymes—such as cytochrome P450s, lipoxygenases, or hydratases—that can specifically introduce a hydroxyl group at the C-6 position of oleic acid. This involves screening microbial libraries and employing gene mining techniques to find candidate enzymes for further study and optimization.
Table 1: Potential Microbial Enzyme Classes for HFA Biotransformation
| Enzyme Class | Catalytic Function & Relevance | Potential Microbial Sources |
|---|---|---|
| Cytochrome P450 Monooxygenases | Introduce oxygen to a C-H bond. Known to hydroxylate fatty acids at various positions. nih.gov | Bacillus megaterium, Pseudomonas species, Candida species |
| Lipoxygenases (LOX) | Catalyze the dioxygenation of polyunsaturated fatty acids. Can be engineered for specific hydroxylation. nih.gov | Aspergillus species, Pseudomonas aeruginosa |
| Fatty Acid Hydratases | Catalyze the hydration of a double bond to form a hydroxyl group. nih.gov | Stenotrophomonas maltophilia, Lactobacillus acidophilus |
Development of Sustainable and Efficient Production Methods for Specific Isomers
Traditional chemical synthesis of specific HFA isomers is often challenging, requiring harsh reaction conditions and resulting in low yields and isomeric impurities. acs.org Biocatalysis offers a green and highly specific alternative. The development of whole-cell biocatalytic systems using engineered microorganisms is a key future direction. frontiersin.org This approach involves designing a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to express a specific hydroxylase that converts an abundant precursor like oleic acid directly into this compound. Research should focus on optimizing reaction conditions, including substrate feeding strategies, pH, and temperature, to maximize titer and yield.
Table 2: Comparison of Production Strategies for this compound
| Feature | Chemical Synthesis | Biocatalytic Synthesis (Whole-Cell) |
|---|---|---|
| Specificity | Low; often produces a mixture of isomers. | High; enzyme-driven regio- and stereospecificity. |
| Reaction Conditions | High temperatures, pressures, and use of organic solvents. acs.org | Mild conditions (e.g., physiological temperature and pH). frontiersin.org |
| Sustainability | Relies on petroleum-based reagents and can generate hazardous waste. | Uses renewable feedstocks and is environmentally benign. nih.gov |
| Production Efficiency | Can be limited by complex multi-step processes and purification challenges. | Can be limited by enzyme activity and cellular metabolism, but is highly optimizable. frontiersin.org |
Advanced Synthetic Biology and Bioengineering Applications for Tailored Hydroxy Fatty Acid Production
To achieve economically viable production of this compound, advanced synthetic biology and metabolic engineering strategies are essential. Future research will need to focus on engineering the chassis organism for high-yield production. Key strategies include:
Protein Engineering: Modifying the selected hydroxylase enzyme through directed evolution or rational design to enhance its catalytic efficiency, stability, and specificity for the C-6 position of oleic acid.
Metabolic Pathway Engineering: Optimizing the host's metabolism to increase the precursor pool and direct carbon flux towards the desired product. This often involves deleting genes of competing pathways, such as those for β-oxidation of fatty acids (e.g., fadD and fadE in E. coli), to prevent degradation of the product and substrate. frontiersin.orgnih.gov
Enhancing Substrate Uptake: Overexpressing fatty acid transporters, such as FadL, can improve the import of the oleic acid substrate into the cell, thereby increasing its availability for the hydroxylation reaction. frontiersin.org
Integration with Multi-Omics Technologies for Comprehensive Metabolic Understanding
A deep understanding of the engineered microbial factory is crucial for rational optimization. The integration of multi-omics technologies provides a systems-level view of the cellular processes involved in the production of this compound. nih.gov This approach allows for the identification of metabolic bottlenecks, regulatory hurdles, and unforeseen cellular responses to the production process. nih.gov
Future research should implement a framework that combines:
Genomics: To verify all genetic modifications in the engineered strain.
Transcriptomics (RNA-Seq): To analyze the expression levels of all genes, identifying transcriptional bottlenecks or stress responses resulting from pathway engineering.
Proteomics: To quantify the actual expression levels of the biosynthetic enzymes and other key proteins, ensuring the engineered pathway is functioning as designed.
Metabolomics: To measure the intracellular and extracellular concentrations of the target HFA, precursors, and any byproducts, providing a direct readout of the pathway's performance and efficiency. nih.gov
By integrating these data, researchers can build comprehensive metabolic models to simulate and predict the effects of further genetic modifications, leading to more efficient and targeted strain improvement cycles. nih.gov
Table 3: Multi-Omics Integration Strategy for Production Optimization
| Omics Technology | Objective | Key Data Generated | Application in Research |
|---|---|---|---|
| Genomics | Verify strain engineering. | DNA sequence confirmation. | Quality control of engineered strains. |
| Transcriptomics | Analyze gene expression landscape. | mRNA abundance levels. | Identify transcriptional bottlenecks and cellular stress responses. nih.gov |
| Proteomics | Quantify key enzymes and proteins. | Protein abundance levels. | Correlate enzyme levels with productivity; identify post-translational issues. nih.gov |
| Metabolomics | Measure metabolite concentrations. | Titers of substrate, product, and byproducts. | Quantify pathway flux and identify metabolic bottlenecks or competing pathways. nih.gov |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for structural elucidation of 6-Hydroxyoctadec-9-enoic acid?
- Methodology : Combine NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm hydroxyl group positioning, double-bond geometry (Z/E), and carboxylate functionality. X-ray crystallography can resolve stereochemical ambiguities. For database alignment, use the InChIKey
FITAKYVPWCVTII-QBFSEMIESA-N(specific to structural isomers) to cross-reference spectral libraries like NIST Chemistry WebBook .
Q. How should researchers handle and store this compound to ensure stability?
- Protocol : Store in amber glass vials under inert gas (N₂/Ar) at −20°C to prevent oxidation of the hydroxyl and unsaturated groups. Avoid aqueous solutions unless buffered at pH 7.0–7.3. For spills, use sand/earth for containment, followed by ethanol rinses to minimize residue .
Q. What are the primary synthetic routes for this compound?
- Approach :
Hydroxylation : Catalytic oxidation of octadec-9-enoic acid using regioselective enzymes (e.g., cytochrome P450s) or Sharpless asymmetric dihydroxylation.
Grignard Addition : Introduce hydroxyl groups via alkylmagnesium bromide intermediates, followed by carboxylation.
Validate purity (>99%) via reverse-phase HPLC with a C18 column and UV detection at 210 nm .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Workflow :
Perform molecular docking (AutoDock Vina) to assess binding affinity to lipid receptors (e.g., PPAR-γ, COX-2).
Use QSAR models to correlate hydrophobicity (logP ≈ 3.0) with membrane permeability.
Validate predictions with in vitro assays (e.g., cell viability, inflammatory markers). Cross-check results against structurally similar hydroxy fatty acids like 9-Hydroxyhexylitaconic acid .
Q. What experimental designs address contradictions in reported pro- vs. anti-inflammatory effects of this compound?
- Resolution Strategy :
Dose-Response Analysis : Test concentrations from 1 nM–100 µM in macrophage (RAW 264.7) and endothelial (HUVEC) cell lines.
Contextual Variables : Control for cell type, serum-free conditions, and redox status.
Meta-Analysis : Apply PRISMA guidelines to systematically evaluate conflicting studies, focusing on confounding variables (e.g., isomer purity, assay sensitivity) .
Q. How can researchers optimize chiral separation of this compound enantiomers?
- Chromatographic Method :
Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane:isopropanol (95:5) mobile phase.
Monitor resolution via polarimetric detection or chiral derivatization (e.g., Mosher’s reagent).
Validate enantiomeric excess (ee) using circular dichroism (CD) spectroscopy .
Methodological Considerations
Q. What safety protocols are critical for in vivo studies involving this compound?
- Guidelines :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during aerosol-generating steps.
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal as non-hazardous waste .
Q. How to design a systematic review on the metabolic fate of this compound?
- Framework :
Define PICO criteria: Population (mammalian models), Intervention (dose/route), Comparator (untreated controls), Outcomes (β-oxidation rates, metabolite profiling).
Use Boolean operators to search PubMed, Scopus, and Web of Science: ("this compound" AND (metabolism OR pharmacokinetics)).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
